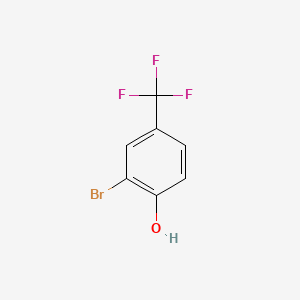

1-ブロモ-4-(tert-ブトキシ)ベンゼン

概要

説明

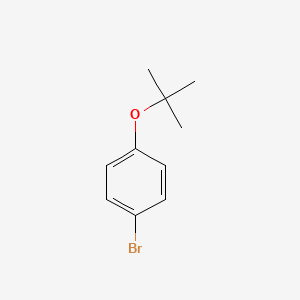

1-Bromo-4-(tert-butoxy)benzene is a brominated aromatic compound with a tert-butoxy substituent at the para position relative to the bromine atom. This compound serves as a precursor or intermediate in various chemical syntheses, including the preparation of organoselenium compounds, graphene nanoribbons, and electrophosphorescent materials .

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves nucleophilic substitution reactions, where bromine atoms are replaced by other functional groups. For instance, organoselenium compounds derived from a brominated benzene with tert-butyl and formyl substituents were synthesized using selenolates as nucleophiles . Similarly, 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, was synthesized through a series of reactions including bromination . These methods highlight the reactivity of brominated aromatic compounds in facilitating the introduction of various functional groups.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the organoselenium compounds derived from a brominated benzene were examined by IR, (1)H, and (77)Se NMR spectroscopy, and their crystal structures were determined . These analyses provide insights into the molecular conformations and the presence of intramolecular interactions, such as hydrogen bonding and nonbonding Se...O interactions.

Chemical Reactions Analysis

Brominated aromatic compounds participate in a variety of chemical reactions. The presence of a bromine atom makes these compounds susceptible to nucleophilic attack, leading to the formation of new bonds. For instance, the synthesis of 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene involved a bromination reaction followed by nucleophilic substitution . Additionally, the reactivity of brominated compounds with organoseleniums was demonstrated by the unexpected formation of a cyclic selenenate ester during halogenation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds, such as densities, viscosities, and excess molar volumes, can be measured and analyzed. These properties are influenced by the molecular structure and the nature of the substituents. For example, the densities and viscosities of mixtures containing bromobenzene were determined, and the data were used to calculate viscosity deviations and excess molar volumes . Such studies are essential for understanding the behavior of these compounds in different environments and for their application in various chemical processes.

科学的研究の応用

β-メトキシチロシン誘導体の合成

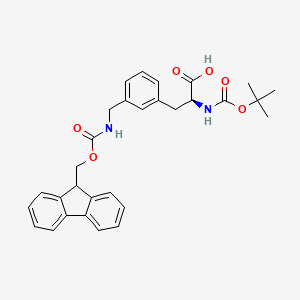

1-ブロモ-4-(tert-ブトキシ)ベンゼン: は、β-メトキシチロシンの4つのステレオ異性体の立体選択的合成に使用されます 。この化合物は、潜在的な生物学的活性を有するペプチドであるカリペルトシンAの重要な成分です。これらのステレオ異性体を合成する能力は、生物学的システムにおけるそれらの役割の研究と医薬品の開発にとって重要です。

有機合成のビルディングブロック

この化合物は、有機合成における汎用性の高いビルディングブロックとして機能します 。そのブロモ基とブトキシ基は、鈴木カップリングなど、さまざまな有機反応を通じてさらなる官能基化を行うのに適した候補となっています。鈴木カップリングは、炭素-炭素結合を形成するために使用されます。

リチウム-ブロマイド交換反応

それは、さまざまな溶媒中で0℃でn-ブチルリチウムおよびtert-ブチルリチウムとリチウム-ブロマイド交換反応を起こします 。この反応は、複雑な有機分子の合成において重要な中間体である有機リチウム化合物の調製において基本的です。

ボロン酸の開発

1-ブロモ-4-(tert-ブトキシ)ベンゼン: は、4-tert-ブチル-フェニルボロン酸の合成に使用されます 。フェニルボロン酸は、さまざまなクロスカップリング反応において不可欠であり、糖やアミノ酸の検出にも使用されます。

カンナビノイド類似体の合成

この化合物は、CP-47,497およびCP-55,940の1-デオキシ類似体の合成に役立ちます 。これらは、カンナビノイドの類似体であり、治療の可能性があり、中枢神経系への影響のために注目されています。

薬物動態と創薬

1-ブロモ-4-(tert-ブトキシ)ベンゼンの脂溶性やモル屈折などの物理化学的特性は、薬物動態の研究に役立ちます 。これらの特性は、潜在的な薬物候補の吸収、分布、代謝、および排泄(ADME)に影響を与えます。

研究室での安全性と取り扱い

研究室での取り扱いにおいて、1-ブロモ-4-(tert-ブトキシ)ベンゼンの安全性プロファイルを理解することは重要です。 酸化剤から離して、冷暗所で換気の良い場所に保管する必要があります 。その引火点と反応性に関する知識は、さまざまな用途での使用において安全な環境を維持するのに役立ちます。

作用機序

Target of Action

1-Bromo-4-(tert-butoxy)benzene is a biochemical reagent . It is primarily used in the synthesis of other compounds, such as 4-tert-butyl-phenylboronic acid , and 1-deoxy analogs of CP-47,497 and CP-55,940 . Therefore, its primary targets are the molecules it reacts with during these synthesis processes.

Mode of Action

The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This reaction is a key step in the synthesis of the aforementioned compounds.

Result of Action

The primary result of the action of 1-Bromo-4-(tert-butoxy)benzene is the synthesis of other compounds. For example, it is used in the synthesis of 4-tert-butyl-phenylboronic acid , and 1-deoxy analogs of CP-47,497 and CP-55,940 . The effects of these compounds at the molecular and cellular level would depend on their specific structures and functions.

Action Environment

The action of 1-Bromo-4-(tert-butoxy)benzene is influenced by various environmental factors. For instance, the lithium-bromide exchange reactions it undergoes with n-butyllithium and tert-butyllithium occur at 0°C . Therefore, temperature is a key environmental factor influencing its action. Additionally, the choice of solvent can also impact the efficiency and outcome of the reactions .

Safety and Hazards

1-Bromo-4-(tert-butoxy)benzene is classified as a skin irritant and serious eye irritant . The safety data sheet advises against food, drug, pesticide, or biocidal product use . It recommends wearing protective gloves, clothing, eye protection, and face protection. It also advises washing face, hands, and any exposed skin thoroughly after handling .

特性

IUPAC Name |

1-bromo-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWQHUCUWNGYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377221 | |

| Record name | 1-Bromo-4-(tert-butoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60876-70-2 | |

| Record name | 1-Bromo-4-(tert-butoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(tert-butoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。